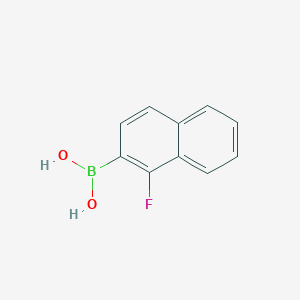
(1-Fluoronaphthalen-2-yl)boronic acid
Descripción general
Descripción
“(1-Fluoronaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 222547-67-3 . It has a molecular weight of 189.98 . It is a powder form substance and is used in various areas of research.
Molecular Structure Analysis
The InChI code for “(1-Fluoronaphthalen-2-yl)boronic acid” is1S/C10H8BFO2/c12-10-8-4-2-1-3-7 (8)5-6-9 (10)11 (13)14/h1-6,13-14H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1-Fluoronaphthalen-2-yl)boronic acid” is a powder form substance . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Molecular Nanoprobes and Optical Sensing
An efficient synthesis process involving (1-Fluoronaphthalen-2-yl)boronic acid has led to the development of 3-fluoroterrylene, a promising molecular nanoprobe for single-electron optical sensing. This compound, derived through palladium-catalysed cross-coupling and subsequent oxidative cyclodehydrogenation, highlights the role of (1-Fluoronaphthalen-2-yl)boronic acid in creating advanced materials for optical applications (Markoulides et al., 2015).
Fluorescent Labeling for HPLC Analysis
The compound has also been utilized in the development of fluorescent labeling reagents for the determination of diol compounds via HPLC. The creation of such reagents, which include naphthaleneboronic acid derivatives, has improved the sensitivity and specificity of analytical methods for measuring low concentrations of diol compounds (Terado et al., 2000).
Anion Recognition and Sensing
In the realm of anion recognition, (1-Fluoronaphthalen-2-yl)boronic acid derivatives have been explored for their potential to selectively detect fluoride ions. This is particularly relevant due to fluoride's presence in various consumer products and its environmental and health implications. Research into boronic acid-based receptors demonstrates the capability of these compounds to form fluoroborate species in organic solvents, contributing to the development of selective fluoride ion sensors (Hudnall et al., 2009).
Binding Affinity with Diols
Further investigations into the structure-reactivity relationships of boronic acids with diols have provided insights into their binding affinities, crucial for applications in sensing, delivery, and materials chemistry. This research underscores the importance of boronic acid derivatives, including (1-Fluoronaphthalen-2-yl)boronic acid, in designing dynamic covalent systems and responsive materials (Brooks et al., 2018).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acid, related to (1-Fluoronaphthalen-2-yl)boronic acid, provide a foundation for creating glucose sensing materials. These materials are designed to operate at physiological pH, indicating the potential of (1-Fluoronaphthalen-2-yl)boronic acid derivatives in biomedical applications, such as non-invasive glucose monitoring (Das et al., 2003).
Safety and Hazards
The safety information for “(1-Fluoronaphthalen-2-yl)boronic acid” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the substance safely .
Mecanismo De Acción
Target of Action
The primary target of (1-Fluoronaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (1-Fluoronaphthalen-2-yl)boronic acid, are transferred from boron to palladium . This occurs after the oxidative addition phase, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .
Action Environment
The action of (1-Fluoronaphthalen-2-yl)boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign, contributing to its wide application in various chemical reactions .
Propiedades
IUPAC Name |
(1-fluoronaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMXAKEZZOHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluoronaphthalen-2-yl)boronic acid | |
CAS RN |
222547-67-3 | |
| Record name | (1-fluoronaphthalen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


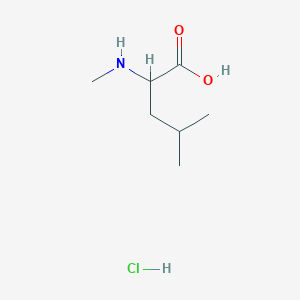
![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
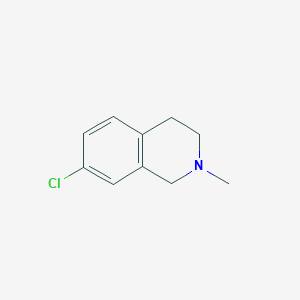
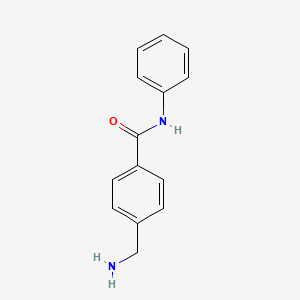
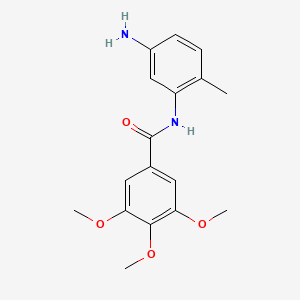

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)

![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
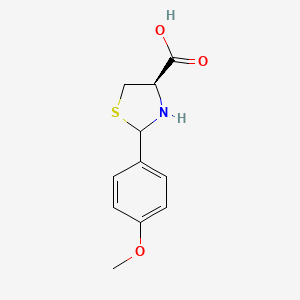

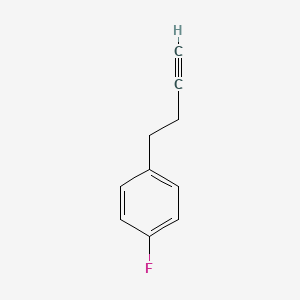

amine](/img/structure/B3117296.png)